molecular formula C15H15N5OS B5885258 N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5885258
M. Wt: 313.4 g/mol
InChI Key: TTZZDQIMTXHYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMTA is a tetrazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide involves the inhibition of MAO-A activity. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound can increase the levels of these neurotransmitters in the brain, leading to changes in brain function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter levels, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide in lab experiments is its ability to selectively inhibit MAO-A activity without affecting MAO-B activity. This allows researchers to study the specific effects of MAO-A inhibition on brain function and behavior. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide. One area of research is the development of new compounds that are based on the structure of this compound but have improved pharmacological properties. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Finally, research on the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and anxiety is also an important area of future research.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide involves a multistep process that begins with the reaction of 2,5-dimethylphenylamine with ethyl 2-bromoacetate to form the intermediate N-(2,5-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with thioacetamide to form N-(2,5-dimethylphenyl)-2-thioacetamide, which is further reacted with sodium azide to form the tetrazole ring. Finally, the thienyl group is introduced through a Suzuki coupling reaction with 2-thiophenylboronic acid.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition of MAO-A activity can lead to an increase in the levels of these neurotransmitters, which can have various effects on the brain and behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-5-6-11(2)12(8-10)16-14(21)9-20-18-15(17-19-20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZZDQIMTXHYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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